3,5-Diamino-4-methylbenzoic acid synthesis pathway
3,5-Diamino-4-methylbenzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 3,5-Diamino-4-methylbenzoic Acid
Introduction
3,5-Diamino-4-methylbenzoic acid is a valuable aromatic compound featuring a unique substitution pattern of two electron-donating amino groups and an electron-withdrawing carboxylic acid moiety.[1] This structure makes it a highly sought-after intermediate in the synthesis of complex organic molecules, including pharmaceuticals, high-performance polymers, and specialized dyes and pigments.[2][3] Its utility as a building block in organic synthesis stems from the versatile reactivity of its functional groups, which allows for the construction of novel chemical entities for diverse scientific and industrial applications.[2]
This guide provides a comprehensive overview of a robust and well-established synthetic pathway to 3,5-Diamino-4-methylbenzoic acid. The synthesis is logically divided into two primary stages: the dinitration of a commercially available starting material, followed by the catalytic reduction of the resulting dinitro intermediate. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and present quantitative data to guide researchers in the successful execution of this synthesis.
Part 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid via Electrophilic Dinitration
The initial step in the synthesis is the introduction of two nitro groups onto the aromatic ring of 4-methylbenzoic acid (p-toluic acid). This transformation is achieved through an electrophilic aromatic substitution reaction using a potent nitrating agent.
Mechanistic Insight and Strategic Considerations
The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the carboxylic acid group (-COOH).
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Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director. It donates electron density to the ring, making the positions ortho (C3, C5) and para (C6, relative to the carboxyl group) to it more nucleophilic and susceptible to electrophilic attack.
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Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director. It withdraws electron density from the ring, making the positions meta (C3, C5) to it the least deactivated sites for electrophilic attack.[4]
In the case of 4-methylbenzoic acid, both groups direct incoming electrophiles to the same positions: C3 and C5. The methyl group directs ortho to itself (C3, C5), and the carboxylic acid group directs meta to itself (C3, C5). This confluence of directing effects strongly favors the formation of the 3,5-disubstituted product.
However, introducing two nitro groups onto the ring requires overcoming significant electronic deactivation. After the first nitration (forming 4-methyl-3-nitrobenzoic acid), the ring is strongly deactivated by both the carboxylic acid and the newly added nitro group.[5] Therefore, forcing reaction conditions—typically a mixture of fuming nitric acid and concentrated sulfuric acid, known as "mixed acid"—are essential to generate a high concentration of the powerful nitronium ion (NO₂⁺) electrophile and drive the second nitration to completion.[6][7][8]
Caption: Figure 1. Mechanism of Electrophilic Nitration.
Experimental Protocol: Dinitration of 4-Methylbenzoic Acid
Disclaimer: This protocol involves highly corrosive and exothermic reactions. It must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
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Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated sulfuric acid (H₂SO₄).
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Substrate Dissolution: Cool the flask in an ice-water bath. Slowly add 13.6 g (0.1 mol) of 4-methylbenzoic acid to the stirred sulfuric acid. Continue stirring until all the solid has dissolved. Maintain the temperature below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 15 mL of fuming nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid, while cooling in an ice bath.
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Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 4-methylbenzoic acid over 30-45 minutes.[9] It is critical to maintain the internal reaction temperature between 5 °C and 15 °C throughout the addition.[4]
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 2 hours to ensure dinitration.
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Work-up and Isolation: Carefully pour the warm reaction mixture onto 400 g of crushed ice in a large beaker with vigorous stirring. A pale yellow precipitate will form.
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Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper.
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Purification: The crude 4-methyl-3,5-dinitrobenzoic acid can be purified by recrystallization from an ethanol-water mixture to yield a crystalline solid.[9]
Data Presentation: Dinitration Reaction
| Parameter | Value | Reference |
| Starting Material | 4-Methylbenzoic Acid | - |
| Product | 4-Methyl-3,5-dinitrobenzoic Acid | [10] |
| Molar Ratio (Substrate:HNO₃) | ~1 : 3.5 | [6][7] |
| Reaction Temperature | 5-15 °C (addition), 60-70 °C (heating) | [4][11] |
| Reaction Time | ~3 hours | [11] |
| Expected Yield | 65-75% | - |
| Melting Point of Product | 155-158 °C | [10] |
Part 2: Reduction to 3,5-Diamino-4-methylbenzoic Acid
The second stage of the synthesis involves the reduction of the two nitro groups on the intermediate compound to the corresponding primary amino groups, yielding the final product.
Rationale for Reduction Method: Catalytic Hydrogenation
While several methods exist for the reduction of aromatic nitro compounds, catalytic hydrogenation is often the preferred method in industrial and laboratory settings for its high efficiency, clean reaction profile, and operational simplicity.[12]
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Alternative Methods: Reduction using metals like iron, tin, or zinc in acidic media is effective but generates large amounts of metallic sludge, leading to significant environmental and disposal issues.[12]
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Catalytic Hydrogenation: This method employs a catalyst (e.g., Raney Nickel, Palladium on Carbon) and hydrogen gas (H₂) to reduce the nitro groups.[13] It is highly selective for the nitro group, typically leaving other functional groups like carboxylic acids intact. The only byproduct is water, making product isolation straightforward and minimizing waste. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[14]
Caption: Figure 2. Overall Synthesis Pathway.
Experimental Protocol: Catalytic Hydrogenation
Disclaimer: This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Raney Nickel). It must be conducted in a well-ventilated area, away from ignition sources, using equipment designed for hydrogenation reactions (e.g., a Parr hydrogenator).
-
Catalyst Preparation: In a hydrogenation flask, add 22.6 g (0.1 mol) of 4-methyl-3,5-dinitrobenzoic acid and 200 mL of ethyl acetate.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add ~2.5 g of Raney Nickel (as a 50% slurry in water, washed with ethyl acetate). Caution: Raney Nickel is pyrophoric and may ignite if it dries in the air.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the system with nitrogen and then carefully introduce hydrogen gas. Pressurize the vessel to 50-100 psi of H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (usually 3-5 hours).[14]
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst on the Celite pad to dry out; keep it wet with solvent to prevent ignition.
-
Product Isolation: Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator. The remaining solid is the crude 3,5-Diamino-4-methylbenzoic acid.
-
Purification: The product can be recrystallized from a suitable solvent system, such as methanol/water, to obtain colorless or off-white crystals.[14]
Data Presentation: Hydrogenation Reaction
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-3,5-dinitrobenzoic Acid | [10] |
| Product | 3,5-Diamino-4-methylbenzoic Acid | [1][15] |
| Catalyst | Raney Nickel or Pd/C | [13][14] |
| Solvent | Ethyl Acetate or Ethanol/Methanol | [13][14] |
| Hydrogen Pressure | 50-100 psi (0.3-0.7 MPa) | [13][14] |
| Reaction Temperature | Room Temperature to 50 °C | [14] |
| Expected Yield | >90% | [13][14] |
Conclusion
The synthesis of 3,5-Diamino-4-methylbenzoic acid is reliably achieved through a two-step sequence involving the directed dinitration of 4-methylbenzoic acid followed by a clean and efficient catalytic hydrogenation. The initial nitration step leverages the synergistic directing effects of the methyl and carboxyl substituents, while requiring forcing conditions to overcome the deactivation of the aromatic ring. The subsequent reduction via catalytic hydrogenation stands out as the method of choice due to its high yield, selectivity, and environmentally benign nature. This guide provides the foundational mechanistic understanding and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.
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